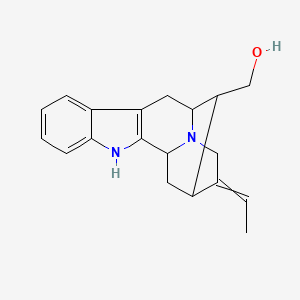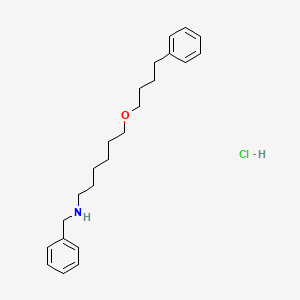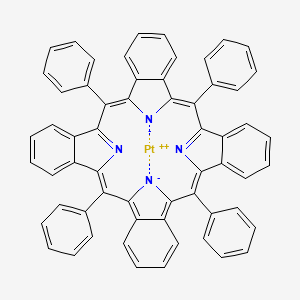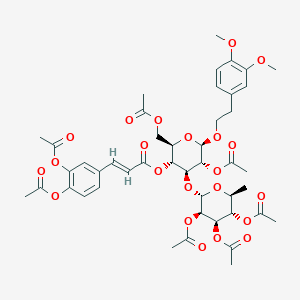
16-Epinormacusine B
Descripción general
Descripción
Synthesis Analysis
The first stereospecific and enantiospecific total synthesis of 16-Epinormacusine B was achieved by Jianming Yu, Xuebin Liao, and James M. Cook (2002). Their methodology also led to the synthesis of related sarpagine indole alkaloids, demonstrating control over the formation of the required ether in the final products with high yields through the treatment of corresponding alcohols with DDQ/THF (Yu, Liao, & Cook, 2002).
Molecular Structure Analysis
16-Epinormacusine B's molecular structure is characterized by its indole alkaloid skeleton, which is common in the sarpagine family. The stereochemistry at C-16 is a defining feature, distinguishing it from other members of this group. The synthesis efforts by Yu et al. (2002) and subsequent studies have provided insight into the stereochemical control required to achieve the desired configuration at this and other stereocenters in the molecule.
Chemical Reactions and Properties
The key reactions involved in the synthesis of 16-Epinormacusine B include the chemospecific and regiospecific hydroboration/oxidation at C(16)-C(17), and the oxy-anion Cope rearrangement followed by protonation of the enolate under conditions of kinetic control. These steps are crucial for establishing the correct stereochemistry across multiple centers in the molecule (Yu, Wang, Wearing, Ma, & Cook, 2003).
Physical Properties Analysis
While specific details on the physical properties of 16-Epinormacusine B are not provided in the available literature, the general physical properties of sarpagine indole alkaloids include solid states at room temperature, with specific optical rotations and melting points that vary depending on the particular compound and its stereochemistry.
Chemical Properties Analysis
The chemical properties of 16-Epinormacusine B, as with other indole alkaloids, include a high degree of reactivity at the indole moiety and the presence of multiple chiral centers that affect its reactivity and interactions with biological targets. The synthetic approach outlined by Yu et al. (2002, 2003) highlights the molecule's ability to undergo controlled chemical transformations, leading to the formation of specific ether and cyclic ether structures with high stereochemical control.
For more in-depth information on the chemical synthesis, structural analysis, and chemical properties of 16-Epinormacusine B and related compounds, the works of Jianming Yu and colleagues provide a comprehensive overview (Yu et al., 2002; Yu, Wang, Wearing, Ma, & Cook, 2003).
Aplicaciones Científicas De Investigación
Stereospecific Total Synthesis : The stereospecific total synthesis of sarpagine indole alkaloids, including 16-Epinormacusine B, has been achieved. This synthesis method also led to the creation of dehydro-16-epinormacusine B (Yu, Liao, & Cook, 2002).
Enantiospecific Total Synthesis : An efficient strategy for the total synthesis of sarpagine-related indole alkaloids, including 16-Epinormacusine B, has been developed. This method involves chemospecific and regiospecific hydroboration/oxidation at specific carbon positions, leading to high stereocontrol in the synthesis process (Yu, Wang, Wearing, Ma, & Cook, 2003).
Formal Synthesis Through Cycloaddition : A formal synthesis of 16-Epinormacusine B, utilizing a [5+2] cycloaddition strategy, has been reported. This approach is part of a generalized strategy for the total synthesis of sarpagine alkaloids (Krüger & Gaich, 2016).
Safety and Hazards
The safety data sheet for 16-Epinormacusine B advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Propiedades
IUPAC Name |
(15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraen-13-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-2-11-9-21-17-8-14-12-5-3-4-6-16(12)20-19(14)18(21)7-13(11)15(17)10-22/h2-6,13,15,17-18,20,22H,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXTDUGOBAOLMED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CN2C3CC1C(C2CC4=C3NC5=CC=CC=C45)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O | |
| Record name | Normacusine B | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Normacusine_B | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
16-Epinormacusine B | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 2-[[3-(2-methoxyethyl)-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/no-structure.png)
![Tetramethylethylene)bis(3,5-di-tert-butylsalicylideneiminato)]cobalt(II)](/img/structure/B1180735.png)





![Anthra[2,1,9-def:6,5,10-d/'e/'f/']diisoquinoline-1,3,8,10(2H,9H)-tetrone](/img/structure/B1180757.png)